1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-21-10-11(15-4-3-14-10)22-9-2-6-17(8-9)13(20)18-7-5-16-12(18)19/h3-4,9H,2,5-8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXICUWVNUVUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)N3CCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a novel derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

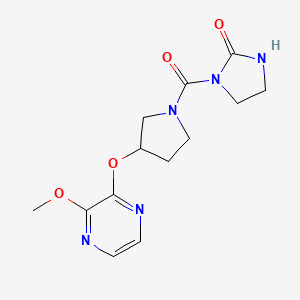

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a methoxypyrazine moiety, which is known for its diverse biological activities. The presence of the imidazolidinone ring is significant in enhancing the compound's pharmacological profile.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways involved in cell proliferation and apoptosis, impacting cancer cell growth.

Antitumor Activity

Recent studies have demonstrated that related compounds exhibit significant antitumor properties. For instance, a derivative with a similar structure was reported to inhibit tumor growth effectively in murine models. The IC50 values for these compounds ranged from 5.70 nM to 9.68 nM against specific targets, which indicates a strong potential for therapeutic application in oncology .

Immunomodulatory Effects

The compound's ability to enhance immune responses has been noted in various studies. Inhibitors targeting the ENPP1 enzyme have shown promise in stimulating the cGAS-STING pathway, leading to increased expression of immune-related genes such as IFNB1 , CXCL10 , and IL6 . This suggests that the compound could play a role in cancer immunotherapy by enhancing the body's immune response against tumors.

Study 1: Antitumor Efficacy

In an experimental study, a structurally similar compound was administered at a dosage of 80 mg/kg combined with anti-PD-1 therapy, resulting in a tumor growth inhibition rate of 77.7%. This highlights the potential synergistic effects when combined with other immunotherapeutic agents .

Study 2: Pharmacokinetics

Pharmacokinetic studies indicate that compounds within this class exhibit favorable absorption and distribution profiles, making them suitable candidates for further development as therapeutic agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include imidazolidin-2-one derivatives with variations in substituents and linkage groups. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Implications:

Substituent Effects: The 3-methoxypyrazine group in the target compound introduces polarity (vs. The pyrrolidine-carbonyl linkage may confer greater conformational flexibility compared to the rigid aryl-pyridyl/pyrimidinyl groups in D31–D34. This could improve target engagement but reduce metabolic stability .

Electron Distribution :

- Methoxy groups are electron-donating, altering the pyrazine ring’s electronic profile versus electron-withdrawing chloro/bromo substituents in analogs. This may modulate interactions with charged residues in MurA’s active site .

Ring Puckering and Conformation :

- The pyrrolidine ring’s puckering (quantified via Cremer-Pople coordinates ) could influence the spatial orientation of the methoxypyrazine group, affecting binding kinetics. In contrast, planar pyridyl/pyrimidinyl substituents in D31–D34 favor π-π stacking .

Research Findings and Mechanistic Insights

- Antibacterial Activity : Chloro/bromo substituents in analogs improve membrane penetration but increase toxicity risks. The target compound’s methoxy group could balance lipophilicity and safety .

- Structural Analysis : Crystallographic studies using SHELX programs (e.g., SHELXL for refinement) would clarify the pyrrolidine ring’s puckering and its impact on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.